molecular formula C13H11ClN2 B14444899 N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine CAS No. 74288-90-7

N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine

Cat. No.: B14444899
CAS No.: 74288-90-7
M. Wt: 230.69 g/mol
InChI Key: XSSPWQZOHMSJKP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine is an organic compound that features a chlorophenyl group and a pyridyl group linked by an ethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine typically involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(4-chlorophenyl)-1-(4-pyridyl)ethanone.

    Reduction: Formation of N-(4-chlorophenyl)-1-(4-pyridyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(4-pyridyl)ethanimine
  • N-(4-fluorophenyl)-1-(4-pyridyl)ethanimine
  • N-(4-methylphenyl)-1-(4-pyridyl)ethanimine

Uniqueness

N-(4-chlorophenyl)-1-(4-pyridyl)ethanimine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74288-90-7

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-pyridin-4-ylethanimine

InChI

InChI=1S/C13H11ClN2/c1-10(11-6-8-15-9-7-11)16-13-4-2-12(14)3-5-13/h2-9H,1H3

InChI Key

XSSPWQZOHMSJKP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=CC=NC=C2

Origin of Product

United States

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